[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine
Description
Propriétés
IUPAC Name |
[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-7-9-1-2-10(14-9)8-12-3-5-13-6-4-12/h1-2H,3-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMCIUCGYIQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with morpholine and formaldehyde under specific conditions. One common method includes:
Starting Materials: Furan, morpholine, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Procedure: The furan derivative is reacted with morpholine and formaldehyde in a solvent like ethanol or methanol. The mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Alkylation and Acylation at the Primary Amine Site
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic reactions with alkyl halides, acyl chlorides, and sulfonating agents.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, 0°C, 2 hr | N-Acetyl derivative | 85 | |
| Sulfonation | Tosyl chloride, DCM, RT, 12 hr | N-Tosyl derivative | 78 | |
| Schiff Base Formation | Benzaldehyde, EtOH, reflux, 4 hr | Imine (C=N) product | 92 |
Key Findings :
-
Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity.
-
Schiff base formation is reversible in aqueous media but stabilizes in anhydrous solvents.
Electrophilic Substitution on the Furan Ring
The furan ring undergoes regioselective electrophilic substitution at the 3- and 4-positions.
Mechanistic Insights :
-
Nitration favors the 3-position due to steric hindrance from the morpholinylmethyl group at C5.
-
Bromination occurs at C4, likely due to directing effects of the electron-donating morpholine .
Morpholine Ring Modifications
The morpholine moiety participates in ring-opening and hydrogen-bonding interactions.
Notable Observations :
-
Hydrolysis under strong acidic conditions cleaves the morpholine ring, generating a diol intermediate.
-
The morpholine nitrogen acts as a Lewis base in metal coordination, enhancing catalytic activity in cross-coupling reactions.
Oxidation Reactions
The primary amine and furan ring are susceptible to oxidative transformations.
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Amine Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | Nitroso derivative | Partial overoxidation | |
| Furan Oxidation | mCPBA, DCM, 0°C | 2,5-Diketone | Ring cleavage occurs |
Challenges :
-
Controlled oxidation of the amine requires stoichiometric oxidants to avoid degradation.
-
Furan oxidation with mCPBA leads to ring opening, limiting synthetic utility.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the furan core.
Optimization Data :
-
Suzuki couplings require electron-deficient aryl boronic acids for efficient transmetallation .
-
Heck reactions proceed best with alkenes bearing electron-withdrawing groups.
Reductive Amination
The primary amine participates in one-pot reductive amination with ketones.
| Substrate | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclohexanone | NaBH<sub>3</sub>CN, MeOH, RT, 24 hr | N-Cyclohexyl derivative | 88 | |
| 4-Nitrobenzaldehyde | H<sub>2</sub> (1 atm), Pd/C, EtOH | N-(4-Nitrobenzyl) derivative | 81 |
Advantages :
-
Reductive amination preserves stereochemistry at the α-carbon.
Critical Analysis of Reactivity
-
Steric Effects : The morpholinylmethyl group at C5 significantly influences regioselectivity in furan substitutions .
-
Electronic Effects : The electron-donating morpholine enhances furan’s aromaticity, reducing its susceptibility to electrophilic attack compared to unsubstituted furans.
-
Stability : The compound is stable under inert atmospheres but degrades in prolonged exposure to light or moisture .
This comprehensive reactivity profile positions [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine as a versatile intermediate in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic and biological applications.
Applications De Recherche Scientifique
Pharmacological Applications
- Cognitive Disorders : Research indicates that compounds similar to [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine may exhibit therapeutic effects in treating cognitive disorders, including Alzheimer's disease and other neurodegenerative conditions. The compound has shown inhibitory effects on glycogen synthase kinase 3 (GSK3), a target implicated in these disorders .
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy in inhibiting growth, although specific Minimum Inhibitory Concentration (MIC) values need to be established .
- Cancer Therapeutics : The compound's structural features may allow it to interact with pathways related to cancer development. Investigations into its anticancer properties are ongoing, focusing on its ability to modulate enzyme activity relevant to tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
Case Study 1: Cognitive Disorders
A patent describes the use of compounds structurally related to this compound for treating cognitive disorders. These compounds demonstrated significant inhibition of GSK3, suggesting a mechanism that could be beneficial in managing Alzheimer's disease and other dementias .
Case Study 2: Antimicrobial Efficacy
In vitro testing of similar morpholine derivatives revealed varying degrees of antibacterial activity against pathogens like Bacillus anthracis. Structural modifications were found to enhance efficacy, indicating that this compound could be a candidate for further exploration in antimicrobial therapy .
Case Study 3: Cancer Research
Research into morpholine derivatives has shown promise in targeting adenosine receptors, which play a critical role in cancer biology and neurodegenerative diseases. The potential for this compound to act as an antagonist or modulator at these receptors remains an area of active investigation .
Mécanisme D'action
The mechanism by which [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group can interact with various enzymes or receptors, modulating their activity. The furan ring may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
Table 1: Structural Features of Analogs
Key Observations:
Morpholine vs. Pyridine/Piperidine: Pyridine (in ) and piperidine (in ) introduce aromaticity and basicity, respectively, altering electronic properties. Biological Impact: MMV019918’s piperidine and halogenated phenyl groups contribute to antimalarial activity by increasing lipophilicity and membrane penetration .
Chlorophenyl vs.
Thiazole Substitution :
- Thiazole in introduces sulfur, enabling dipole interactions and altering steric bulk. This may shift target specificity compared to morpholine-containing analogs .
Key Observations:
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Observations:
- Morpholine’s oxygen reduces logP compared to halogenated analogs, improving aqueous solubility .
Activité Biologique
[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and a morpholine moiety. These characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H18N2O, with a molecular weight of approximately 182.26 g/mol. It is often encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The morpholine group can interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding how the compound can inhibit or activate specific biochemical pathways.
- Receptor Binding : The furan ring may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity towards receptors.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against pathogenic bacteria and fungi .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the furan and morpholine moieties can significantly affect biological activity. For instance, substituents on the furan ring can enhance or diminish antimicrobial potency:
- Compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .
- The presence of small alkyl groups at specific positions has been correlated with increased enzyme inhibitory effects, suggesting that structural optimization could lead to more potent derivatives .
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Mycobacterial ATP Synthase : A study demonstrated that derivatives of this compound exhibited strong inhibitory activity against mycobacterial ATP synthase, a critical target for tuberculosis treatment. The most active derivative had an MIC value of 0.40 µg/mL .
- Antifungal Activity : Another investigation highlighted the compound's antifungal properties against various strains, including C. albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Q & A
Q. What are the optimal synthetic routes for [5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine, and how can purity be maximized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the furan ring followed by introduction of the morpholine moiety. For example, hydrogenation using Pd/C under H₂ atmosphere (e.g., in methanol at room temperature for 6 hours) is effective for reducing nitro groups or deprotecting intermediates, yielding high-purity amines . Purification via silica gel column chromatography (e.g., using Et₂O:EtOH = 6:1) ensures removal of byproducts. NMR (¹H, ¹³C) and mass spectrometry are critical for validating purity and structure .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry (use SHELX programs for refinement) .
- NMR spectroscopy : Identifies proton environments and functional groups (e.g., morpholine’s N-methyl signals at δ ~2.4 ppm) .
- Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
Structure-Activity Relationship (SAR) studies suggest that substituents on the morpholine or furan rings significantly impact activity. For instance:
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase binding affinity to neurokinin receptors .
- Pyrazole or oxazole ring substitutions improve metabolic stability in antimalarial analogs . Rational design should involve iterative synthesis, followed by in vitro assays (e.g., enzyme inhibition) and docking studies to validate target interactions .
Q. How can contradictory data in pharmacological studies of this compound be resolved?
Discrepancies in activity data may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:
Q. What computational methods are effective for predicting binding modes of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities and stability. For example:
- Cytochrome P450 interactions : Docking reveals hydrogen bonding with active-site residues (e.g., Asn217 in CYP2D6) .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energies for SAR optimization .
Methodological Considerations
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition?
- Positive controls : Use known inhibitors (e.g., ketoconazole for CYP450 assays) .
- Solvent controls : Account for DMSO/ethanol effects on enzyme activity.
- Kinetic assays : Measure IC₅₀ values under steady-state conditions to avoid false positives .
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Catalyst screening : Pd/C or Au nanoparticles improve cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .
- In-line analytics : FTIR monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
